1-Methoxyisoquinoline-4-carbonitrile is an organic compound with the molecular formula . It belongs to the isoquinoline class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a methoxy group at the first position and a carbonitrile group at the fourth position of the isoquinoline ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
1-Methoxyisoquinoline-4-carbonitrile can be synthesized through several methods, with one common approach involving the reaction of isoquinoline with methoxyacetonitrile in the presence of a base such as sodium hydride. This reaction typically occurs under reflux conditions using a solvent like dimethylformamide (DMF) to facilitate the process.
In industrial settings, continuous flow processes can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions is crucial for improving synthesis efficiency. For example, microwave-assisted synthesis has been explored to achieve rapid and efficient formation of isoquinoline derivatives .
The molecular structure of 1-methoxyisoquinoline-4-carbonitrile includes a fused benzene and pyridine ring system. The methoxy group (-OCH₃) is located at the 1-position, while the carbonitrile group (-C≡N) is at the 4-position.
1-Methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of 1-methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The precise mechanisms may vary based on the specific application and biological context.
Property | Value |
---|---|
CAS Number | 87954-16-3 |
Molecular Formula | C11H8N2O |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 1-methoxyisoquinoline-4-carbonitrile |
InChI Key | UUOLORNXABWKEA-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C(C2=CC=CC=C21)C#N |
1-Methoxyisoquinoline-4-carbonitrile has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: